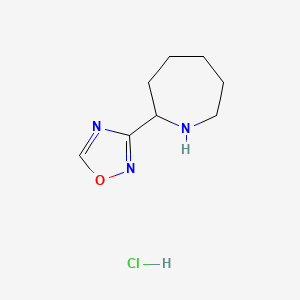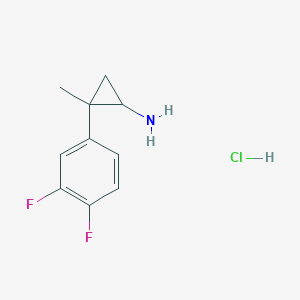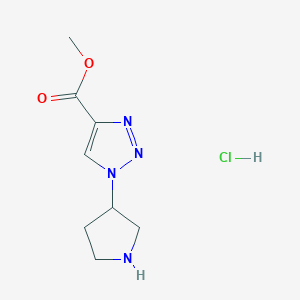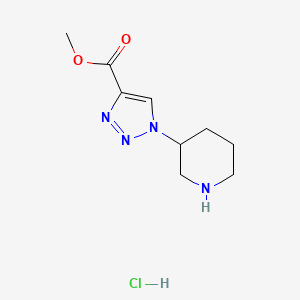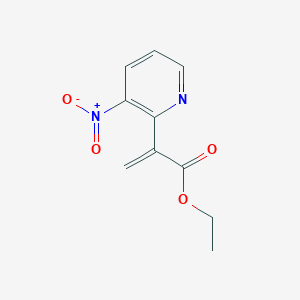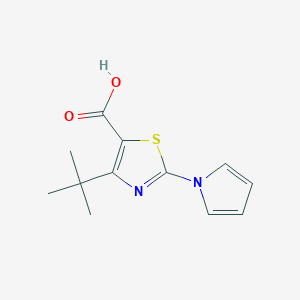
4-tert-butyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid
Übersicht
Beschreibung
4-tert-Butyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid (4-TBCA) is an organic compound belonging to the thiazole family. It is a white crystalline solid with a melting point of 120-121°C and a boiling point of 270-272°C. 4-TBCA is an important intermediate in the synthesis of various compounds, including pharmaceuticals and agrochemicals. It is also used in the production of polymers and polyurethanes. In addition, 4-TBCA has been found to have a variety of biological activities, including antioxidant, antifungal, and antibacterial properties.
Wirkmechanismus
The mechanism of action of 4-tert-butyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid is not completely understood. However, it is believed that its antioxidant activity is due to its ability to scavenge free radicals and inhibit lipid peroxidation. Its antifungal and antibacterial activities are thought to be due to its ability to interfere with the cell membrane of the target organisms. Its anti-inflammatory activity is believed to be due to its ability to inhibit the production of pro-inflammatory cytokines. Lastly, its potential anti-cancer activity is thought to be due to its ability to inhibit the growth of cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been found to possess antioxidant, antifungal, and antibacterial properties. In addition, this compound has been found to possess anti-inflammatory activity, which may be useful in the treatment of certain diseases. Furthermore, this compound has been found to inhibit the growth of certain cancer cells, making it a potential candidate for cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-tert-butyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid in lab experiments include its availability, low cost, and ease of synthesis. Furthermore, it has been found to have a variety of biological activities, making it a useful tool for studying the mechanisms of action of various compounds. The main limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
The potential future directions for the research of 4-tert-butyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid include further exploration of its mechanism of action, its potential use in the development of new drugs, and its potential use in the development of new materials. In addition, further research could be conducted to explore its potential applications in the treatment of various diseases, such as cancer and inflammation. Furthermore, further research could be conducted to explore its potential use in the development of new polymers and polyurethanes.
Wissenschaftliche Forschungsanwendungen
4-tert-butyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid has been studied extensively in scientific research due to its various biological activities. It has been found to have antioxidant, antifungal, and antibacterial properties. In addition, this compound has been shown to possess anti-inflammatory activity, which may be useful in the treatment of certain diseases. Furthermore, this compound has been found to inhibit the growth of certain cancer cells, making it a potential candidate for cancer treatment.
Eigenschaften
IUPAC Name |
4-tert-butyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c1-12(2,3)9-8(10(15)16)17-11(13-9)14-6-4-5-7-14/h4-7H,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKZQUUPBDLIHKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(SC(=N1)N2C=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 5-({[(tert-butoxy)carbonyl]amino}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylate](/img/structure/B1430505.png)
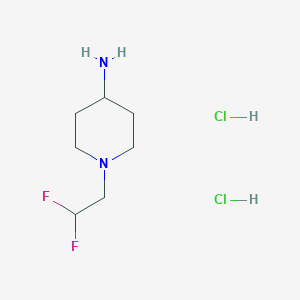


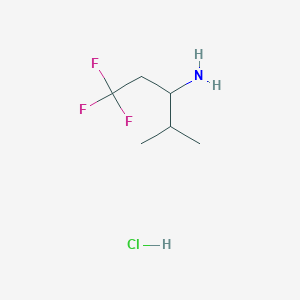

![2-[5-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-3-yl]azepane](/img/structure/B1430516.png)
